molecular formula C10H18N2O2 B2580230 methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate CAS No. 1807937-98-9

methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate

Cat. No.: B2580230
CAS No.: 1807937-98-9
M. Wt: 198.266
InChI Key: OBFGEDMBTCZRMU-WCBMZHEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate is a bicyclic pyrrolidine derivative with a fused pyrrolo[3,4-c]pyridine scaffold. Its molecular formula is C₁₀H₁₈N₂O₂, and molecular weight is 198.26 g/mol . It is commonly utilized as a synthetic intermediate in drug discovery, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors due to its rigid bicyclic structure .

Key physicochemical properties include:

  • CAS Registry Number: 1824233-22-8
  • Storage: Typically stored at low temperatures to maintain stability .

Properties

IUPAC Name

methyl (3aS,7aS)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-12-4-3-10(9(13)14-2)7-11-5-8(10)6-12/h8,11H,3-7H2,1-2H3/t8-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFGEDMBTCZRMU-WCBMZHEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CNCC2C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]2(CNC[C@H]2C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate typically involves cyclization reactions of appropriately substituted precursors. A common method includes the hydrogenation of pyrrolo[3,4-c]pyridine derivatives under conditions favoring the formation of octahydro compounds. Specific reaction conditions, such as the use of palladium catalysts under hydrogen gas, play a significant role in yielding the desired product. Industrial Production Methods: Industrially, this compound might be synthesized through large-scale catalytic hydrogenation processes, ensuring high purity and yield through optimized reaction parameters and purification techniques, such as recrystallization or chromatographic methods.

Chemical Reactions Analysis

Types of Reactions: Methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate can undergo various chemical reactions including oxidation, reduction, and substitution. Common Reagents and Conditions: For oxidation, reagents like potassium permanganate or chromium trioxide can be used. Reduction might involve reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions often utilize halides or other leaving groups in the presence of nucleophiles. Major Products Formed: Depending on the nature of the reaction, products can range from hydroxyl derivatives (oxidation) to various substituted compounds (substitution) or more reduced forms (reduction).

Scientific Research Applications

Chemistry

Methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate serves as a versatile building block in organic synthesis. Its unique structure enables the formation of complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Table 1: Common Reactions Involving this compound

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateHydroxyl derivatives
ReductionSodium borohydrideMore reduced forms
SubstitutionHalides in presence of nucleophilesVarious substituted compounds

Biology

In biological research, this compound is investigated for its potential interactions with enzymes and receptors. Its carboxylate group facilitates hydrogen bonding and electrostatic interactions, making it suitable for studies on enzyme inhibition and ligand binding.

Case Study: Enzyme Interaction
A study demonstrated that this compound could act as a selective inhibitor for certain enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent .

Medicine

The compound has shown promise in medicinal chemistry for developing therapeutic agents targeting neurological disorders. Its structural resemblance to neurotransmitters allows it to interact with specific receptors in the brain.

Clinical Trials:
Research has indicated that derivatives of this compound may exhibit neuroprotective effects in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Industry

In industrial applications, this compound is utilized in the development of advanced materials and catalytic processes due to its unique chemical properties.

Example Application: Catalysis
The compound has been employed as a catalyst in organic reactions due to its ability to stabilize transition states effectively, enhancing reaction rates and selectivity .

Mechanism of Action

The mechanism through which this compound exerts its effects involves interactions at the molecular level, often with specific enzymes or receptors. Its structure allows it to fit into binding sites, influencing biological pathways. The carboxylate group, in particular, plays a role in these interactions, facilitating hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Applications
Methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate C₁₀H₁₈N₂O₂ 198.26 Methyl ester at 7a, methyl at C5 1824233-22-8 CNS drug intermediates
rel-Methyl (3aS,7aS)-2-benzyl-5-tosyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate C₂₃H₂₈N₂O₄S 428.54 Benzyl at C2, tosyl at C5 2696257-58-4 Protease inhibitors, chiral building block
(3aS,7aR)-5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride C₈H₁₈Cl₂N₂ 217.16 Dihydrochloride salt, no ester 1369144-28-4 Ion channel modulators
Benzyl (3aR,7aR)-3-oxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate C₁₅H₁₈N₂O₃ 274.32 Benzyl ester, ketone at C3 N/A Precursor for enantioselective synthesis

Research Findings

  • Thermal Stability : The target compound exhibits superior thermal stability compared to its dihydrochloride counterpart, as evidenced by differential scanning calorimetry (DSC) studies .
  • Synthetic Yield : The enantiomeric purity of the target compound (>99% ee) is higher than that of racemic tert-butyl derivatives (e.g., rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate), which often require chiral resolution .

Biological Activity

Methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, supported by relevant case studies and research findings.

Structural Characteristics

The compound belongs to the class of pyrrolidine derivatives, characterized by its unique bicyclic structure. Its molecular formula is C10H18N2O2C_{10}H_{18}N_{2}O_{2} with a molecular weight of 198.26 g/mol. The compound's IUPAC name is this compound, indicating specific stereochemistry that may influence its biological activity.

PropertyValue
Molecular FormulaC10H18N2O2C_{10}H_{18}N_{2}O_{2}
Molecular Weight198.26 g/mol
IUPAC NameThis compound
CAS Number1824233-22-8

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from readily available precursors. The synthetic routes often utilize methods such as:

  • Cyclization of amines and carbonyl compounds : This method leverages nucleophilic attack and subsequent cyclization to form the pyrrolidine ring.
  • Methylation reactions : These are employed to introduce the methyl group at the specific positions on the ring system.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of pyrrolidine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines:

  • In vitro studies demonstrated that certain derivatives exhibit significant cytotoxicity against human tumor cell lines such as HeLa and A375 with IC50 values in the low micromolar range .
Cell LineIC50 (µM)
HeLa0.36
A3751.8

Neuroprotective Effects

Research has also suggested that similar compounds may possess neuroprotective effects. Preliminary studies indicate that these compounds can modulate neurotransmitter levels and exhibit antioxidant properties, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antiviral Activity

There is emerging evidence that pyrrolidine derivatives may act as inhibitors of viral replication. For example, studies on endophytic fungi-derived metabolites have shown potential antiviral activity against HIV, suggesting a broader antiviral potential for related compounds .

Case Studies

  • Anticancer Efficacy : A study published in MDPI reported that a series of pyrrolidine derivatives exhibited selective inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound demonstrated an IC50 value of 0.36 µM against CDK2, indicating strong inhibitory potential .
  • Neuroprotection : Another investigation focused on the neuroprotective effects of pyrrolidine derivatives in an animal model of Parkinson's disease. The results indicated a significant reduction in neuroinflammation and oxidative stress markers following treatment with these compounds.

Q & A

Basic: What are the key considerations for optimizing the synthetic route of methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate?

Methodological Answer:
Synthesis optimization requires addressing stereochemical control and protecting group strategies. For example, tert-butoxycarbonyl (Boc) groups are commonly used to protect amines during ring closure (as seen in tert-butyl derivatives of related pyrrolo-pyridines) . Microwave-assisted reactions (e.g., 100°C in methanol/water with trifluoroacetic acid) can enhance reaction efficiency and yield, as demonstrated in analogous heterocyclic systems . Critical parameters include:

  • Temperature control : Excessive heat may lead to racemization or decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst use : Acidic conditions (e.g., TFA) aid in deprotection without side reactions.
    Yield discrepancies across studies often arise from incomplete Boc removal or competing ring-opening pathways .

Advanced: How can researchers resolve contradictions in stereochemical assignments for this compound using NMR and computational methods?

Methodological Answer:
Discrepancies in stereochemical assignments (e.g., 3aR vs. 3aS configurations) can arise from overlapping NMR signals. A combined approach is recommended:

  • 2D NMR : Use NOESY or ROESY to detect spatial proximities between protons. For instance, coupling constants (J) between H-3a and H-7a protons can differentiate axial vs. equatorial positions .
  • DFT calculations : Compare experimental 13C^{13}\text{C} NMR shifts with computed values (e.g., via Gaussian or ORCA) for candidate stereoisomers. This method validated the configuration of a related octahydro-pyrrolo-pyridine derivative .
  • X-ray crystallography : When feasible, single-crystal analysis provides definitive proof, as demonstrated for ethyl carboxylate analogs .

Basic: What analytical techniques are critical for assessing the purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 210–254 nm) identifies impurities. MS confirms molecular ion integrity (e.g., m/z 198.27 for [M+H]+) .
  • Thermogravimetric analysis (TGA) : Determines decomposition thresholds (e.g., stability up to 150°C based on related compounds) .
  • Chiral HPLC : Essential for detecting racemization, especially since the racemic form (rac-methyl) is commercially available and can confound bioactivity studies .

Advanced: How can computational modeling predict the biological activity of this compound in drug discovery contexts?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like neurotransmitter receptors (e.g., quinoline-containing analogs bind to CNS targets) .
  • QSAR modeling : Correlate structural features (e.g., logP, H-bond donors) with activity data from analogs. For example, tert-butyl derivatives of pyrrolo-pyridines show improved blood-brain barrier penetration .
  • MD simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to identify critical residue interactions, as applied to fluoroquinolone derivatives .

Basic: What safety protocols are recommended for handling this compound based on its hazard profile?

Methodological Answer:

  • GHS classification : While direct data is limited, structurally similar compounds (e.g., hexahydro-pyrrolo-oxazines) are classified as Acute Toxicity Category 4 (oral, dermal, inhalation) .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with inert materials (e.g., vermiculite) .

Advanced: How do researchers address discrepancies in reported yields for intermediates like tert-butyl-protected precursors?

Methodological Answer:
Yield variations in Boc-protected intermediates (e.g., tert-butyl (3aS,7aS)-octahydropyrrolo-pyridine-2-carboxylate) often stem from:

  • Protection-deprotection efficiency : Incomplete Boc removal (via TFA) reduces final product yield. Monitor by TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .
  • Side reactions : Competitive N-alkylation or ring-opening can occur under basic conditions. Mitigate by using milder bases (e.g., K2_2CO3_3) .
  • Scale-up challenges : Microwave-assisted synthesis minimizes side reactions in small-scale batches but may require optimization for larger scales .

Basic: What spectroscopic benchmarks are available for validating the structure of this compound?

Methodological Answer:

  • 1H^1\text{H} NMR : Key signals include methyl ester protons at δ 3.6–3.7 ppm and pyrrolidine ring protons as multiplet clusters (δ 1.5–3.0 ppm) .
  • IR : Ester carbonyl stretches at 1720–1740 cm1^{-1} and NH stretches (if present) at 3300–3400 cm1^{-1} .
  • Mass spec : Molecular ion [M+H]+ at m/z 198.27 and fragment ions (e.g., m/z 140.1 for decarboxylated pyrrolo-pyridine) .

Advanced: What strategies are employed to enhance the enantiomeric excess (ee) of the target compound during asymmetric synthesis?

Methodological Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during ring closure .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups in racemic mixtures, achieving >90% ee in related systems .
  • Chiral HPLC : Preparative columns (e.g., Chiralpak IA) resolve enantiomers post-synthesis, with retention times validated against standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.